REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][CH:5]=[CH:6][N:7]=1)[CH3:2].[CH3:8][O:9][CH2:10][CH2:11]Cl.C(N(CC)CC)C>>[CH3:8][O:9][CH2:10][CH2:11][N:4]1[CH:5]=[CH:6][N:7]=[C:3]1[CH2:1][CH3:2]
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Name
|
|
Quantity
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19.2 g
|
Type
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reactant
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Smiles
|
C(C)C=1NC=CN1
|
Name
|
|
Quantity
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22.7 g
|
Type
|
reactant
|
Smiles
|
COCCCl
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Brown liquid that was obtained
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Type
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WASH
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Details
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was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio
|
Type
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WAIT
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Details
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for 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
Solid salts that was formed
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Type
|
CUSTOM
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Details
|
was removed by filtration, and residue (filtrate)
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Type
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DISTILLATION
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Details
|
was subjected to reduced-pressure distillation
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1C(=NC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |